Desmosine standard

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

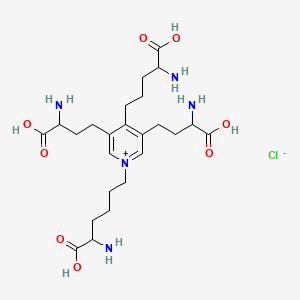

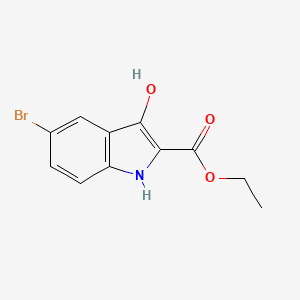

Desmosine standard is a unique amino acid derivative primarily found in elastin, a protein that provides elasticity to connective tissues such as skin, lungs, and blood vessels. It is a polyfunctional amino acid that forms cross-links in mature elastin, contributing to the elasticity and resilience of tissues. This compound is often used as a biomarker for elastin degradation in various diseases, including chronic obstructive pulmonary disease (COPD) and emphysema .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Desmosine standard can be synthesized through the oxidative deamination of lysine residues, catalyzed by lysyl oxidase. This process involves the formation of highly reactive allysine residues, which further condense to form the pyridinium nucleus characteristic of desmosine . The synthetic route typically involves the use of powdered desmosine and isodesmosine, which are then subjected to various chromatographic techniques for purification .

Industrial Production Methods

Industrial production of desmosine chloride involves the extraction and purification of elastin from animal sources, such as bovine neck ligaments. The extracted elastin is then hydrolyzed to release desmosine, which is subsequently purified using cation exchange high-performance liquid chromatography (HPLC) and other chromatographic methods .

Analyse Des Réactions Chimiques

Types of Reactions

Desmosine standard undergoes several types of chemical reactions, including:

Oxidation: The pyridinium nucleus can be oxidized to form various derivatives.

Substitution: Substitution reactions can occur at the lysine side chains, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include formic acid, heptafluorobutyric acid, ammonium acetate, and trifluoroacetic acid. These reactions are typically carried out under controlled conditions, such as specific pH levels and temperatures, to ensure the desired outcomes .

Major Products

The major products formed from these reactions include various derivatives of desmosine and isodesmosine, which can be used as biomarkers for elastin degradation .

Applications De Recherche Scientifique

Desmosine standard has a wide range of scientific research applications, including:

Mécanisme D'action

Desmosine standard exerts its effects by forming cross-links between elastin fibers, contributing to the elasticity and resilience of connective tissues. The molecular targets involved include lysine residues in tropoelastin, which are oxidatively deaminated by lysyl oxidase to form allysine residues. These residues then condense to form the pyridinium nucleus, resulting in the formation of desmosine and isodesmosine cross-links .

Comparaison Avec Des Composés Similaires

Similar Compounds

Isodesmosine: An isomer of desmosine, also involved in forming cross-links in elastin.

Lysyl oxidase: An enzyme that catalyzes the formation of desmosine and isodesmosine.

Uniqueness

Desmosine standard is unique due to its specific role in forming cross-links in elastin, which is essential for the elasticity and resilience of connective tissues. Its presence in biological fluids, such as urine and plasma, serves as a biomarker for elastin degradation, making it valuable for diagnosing and monitoring diseases characterized by elastin breakdown .

Propriétés

Numéro CAS |

10019-68-8 |

|---|---|

Formule moléculaire |

C24H40ClN5O8 |

Poids moléculaire |

562.061 |

Nom IUPAC |

2-amino-6-[4-(4-amino-4-carboxybutyl)-3,5-bis(3-amino-3-carboxypropyl)pyridin-1-ium-1-yl]hexanoic acid;chloride |

InChI |

InChI=1S/C24H39N5O8.ClH/c25-17(21(30)31)5-1-2-11-29-12-14(7-9-19(27)23(34)35)16(4-3-6-18(26)22(32)33)15(13-29)8-10-20(28)24(36)37;/h12-13,17-20H,1-11,25-28H2,(H3-,30,31,32,33,34,35,36,37);1H |

Clé InChI |

FUPMLZCXPJSGPV-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C=[N+]1CCCCC(C(=O)O)N)CCC(C(=O)O)N)CCCC(C(=O)O)N)CCC(C(=O)O)N.[Cl-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-oxa-3,4,5,8-tetrazatricyclo[6.3.0.02,6]undeca-1(11),2,4,6-tetraene](/img/structure/B595360.png)

![2-Chlorothiazolo[4,5-b]pyridine](/img/structure/B595363.png)

![5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B595374.png)